

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxynicotinohydrazide Derivatives

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Compound of Interest

Compound Name: 2-Methoxynicotinohydrazide

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Introduction: Unlocking the Therapeutic Potential of the Nicotinohydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold is a cornerstone of pharmacophore development, recognized for its broad spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]

Within this versatile class, derivatives of nicotinohydrazide, and specifically **2-methoxynicotinohydrazide**, have emerged as a promising framework for the design of novel therapeutic agents. The presence of the pyridine ring, the methoxy group, and the reactive hydrazide moiety provides a unique electronic and structural environment, making it an attractive starting point for chemical modification and optimization.

Understanding the Structure-Activity Relationship (SAR) is a critical iterative process in drug discovery.[3] It involves systematically altering the molecular structure of a lead compound and evaluating the impact of these changes on its biological activity. This guide provides a comparative analysis of **2-methoxynicotinohydrazide** derivatives, synthesizing data from

multiple studies to elucidate the key structural features that govern their efficacy, with a primary focus on their antifungal and anticancer activities. By explaining the causality behind experimental choices and outcomes, this document serves as a technical resource for researchers engaged in the rational design of next-generation therapeutics based on this versatile scaffold.

The Core Scaffold: Sites for Strategic Modification

The foundational structure of **2-methoxynicotinohydrazide** offers several key positions for chemical modification to modulate its physicochemical properties and biological activity. The primary sites for derivatization are:

- **Position R1 (Pyridine Ring):** While this guide focuses on the 2-methoxy substitution, modifications at other positions of the pyridine ring can influence electron density, planarity, and interaction with target receptors.
- **The Hydrazide Linker:** This linker is crucial for the molecule's activity. It is often condensed with various aldehydes or ketones to form hydrazones, introducing a diverse range of substituents (R2). The resulting azomethine group (-N=CH-) is a key feature for biological activity.^[1]
- **The R2 Substituent (Terminal Group):** The nature of the R2 group, typically an aromatic or heterocyclic ring introduced via condensation, is a major determinant of the compound's potency and selectivity. Substitutions on this terminal ring can fine-tune properties like lipophilicity, hydrogen bonding capacity, and steric bulk.

Caption: General structure of **2-Methoxynicotinohydrazide** derivatives (Hydrazones).

Comparative SAR Analysis I: Antifungal Activity

Derivatives of nicotinohydrazide have shown significant promise as antifungal agents. The mechanism often involves the inhibition of crucial fungal enzymes. For instance, closely related 2-chloronicotinohydrazide derivatives have been shown to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to the accumulation of reactive oxygen species (ROS) and cell death.^[4]

Key SAR Insights for Antifungal Potency:

- The Hydrazide-Hydrazone Moiety is Essential: The (-CO-NH-N=CH-) linkage is a critical pharmacophore for antimicrobial activity. This group's ability to form hydrogen bonds and chelate with metal ions in the active sites of enzymes is fundamental to its inhibitory action. [1][2]
- Substitutions on the Terminal Phenyl Ring: The electronic properties of substituents on the terminal phenyl ring (R2) dramatically influence antifungal efficacy.
 - Electron-Withdrawing Groups (EWGs): The presence of EWGs like halogens (e.g., -Cl, -F) or nitro groups (-NO₂) on the phenyl ring generally enhances antifungal activity.[5] This is likely due to the modification of the molecule's overall electron distribution, which can improve binding affinity to the target enzyme.
 - Electron-Donating Groups (EDGs): Conversely, strong EDGs can sometimes reduce activity, although the position of the substituent is also critical.
- Positional Isomerism: The position of substituents on the terminal phenyl ring is crucial. Studies on analogous nicotinamide derivatives have revealed that the specific placement of functional groups can make the difference between a highly active and an inactive compound, highlighting the importance of a precise fit within the target's binding pocket.[6]

Comparative Antifungal Activity Data

The following table summarizes the antifungal activity of representative nicotinohydrazide derivatives against various fungal pathogens. While direct data for **2-methoxynicotinohydrazide** derivatives is sparse in the provided search results, we can infer SAR trends from closely related analogs like 2-chloronicotinohydrazide.

Compound ID	Core Structure	R2 Substituent	Target Organism	Activity (EC50/MIC)	Reference
Analog J15	2-Chloronicotinohydrazide	2,4,5-trichlorophenoxymethyl	Rhizoctonia solani	0.13 µg/mL (EC50)	[4]
Boscalid	(Reference Fungicide)	-	Rhizoctonia solani	> 0.13 µg/mL (EC50)	[4]
General Trend	Hydrazide-Hydrazone	Phenyl with EWGs	Various Fungi	Enhanced Activity	[5]
Compound 16g	Nicotinamide	3-amino-4-isopropylphenyl	Candida albicans	0.25 µg/mL (MIC)	[6]

Note: The data is compiled from studies on closely related analogs to illustrate general SAR principles applicable to the **2-methoxynicotinohydrazide** scaffold.

Caption: SAR workflow for antifungal activity of nicotinohydrazide derivatives.

Comparative SAR Analysis II: Anticancer Activity

The **2-methoxynicotinohydrazide** scaffold has also been explored for its anticancer potential. The mechanism can be multifaceted, with some derivatives inducing apoptosis by modulating key signaling proteins. For example, a study on related nicotinoyl hydrazides identified compounds that upregulate the orphan nuclear receptor Nur77, triggering its nuclear export and initiating a cascade leading to cancer cell death.[7] The presence of a methoxy group on an aromatic ring has been noted in other classes of compounds, like chalcones, to enhance anticancer activity, possibly due to its electron-donating properties.[8]

Key SAR Insights for Anticancer Potency:

- **Aromatic/Bicyclic R2 Groups:** The introduction of large, bicyclic aromatic systems, such as a methoxynaphthyl group, at the R2 position has been shown to significantly improve antitumor activity.[7] This suggests that an extended planar structure capable of π - π stacking or hydrophobic interactions within the target's binding site is beneficial.

- The Semicarbazide/Thiosemicarbazide Linker: Further modification of the hydrazide to a semicarbazide or thiosemicarbazide (by reacting with isocyanates or isothiocyanates) introduces additional hydrogen bond donors and acceptors. The choice between oxygen (semicarbazide) and sulfur (thiosemicarbazide) can influence the compound's binding affinity and activity profile.
- Substituents on the Terminal R2 Phenyl Group: Similar to the antifungal derivatives, substituents on the terminal phenyl ring of the thiosemicarbazide moiety are critical.
 - Halogens: A 4-chlorophenyl substituent has been shown to be particularly effective, resulting in potent anti-proliferative activity against several cancer cell lines.[\[7\]](#)
 - Steric Hindrance: Bulky substituents at the ortho position of the phenyl ring can be detrimental to activity, likely due to steric hindrance that prevents optimal binding.

Comparative Anticancer Activity Data

The table below presents the cytotoxic activity of representative 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted thiosemicarbazide derivatives, which share a core nicotinohydrazide structure.

Compound ID	Core Structure	R2 Substituent (on thiosemicarbazide)	Cancer Cell Line (HGC-27)	Activity (IC50)	Reference
9h	6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide	4-Chlorophenyl	Gastric Cancer	1.35 μ M	[7]
9i	6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide	4-Fluorophenyl	Gastric Cancer	2.91 μ M	[7]
9j	6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide	4-Bromophenyl	Gastric Cancer	2.13 μ M	[7]
9k	6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide	2-Chlorophenyl	Gastric Cancer	5.31 μ M	[7]

This data clearly demonstrates that a halogen at the para-position of the terminal phenyl ring is favored for activity, with chlorine (9h) being the optimal substituent. The decreased activity of the ortho-substituted compound (9k) highlights the negative impact of steric hindrance.

Caption: SAR summary for anticancer activity of nicotinohydrazide derivatives.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis and biological evaluation of these derivatives.

Protocol 1: General Synthesis of 2-Methoxynicotinohydrazide Derivatives (Hydrazones)

This protocol describes the final step in creating the target hydrazone derivatives from the key hydrazide intermediate. The rationale is a classic condensation reaction, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde's carbonyl group, followed by dehydration to form the stable C=N double bond of the hydrazone.

Step-by-Step Methodology:

- **Solubilization:** Dissolve 1.0 equivalent of **2-methoxynicotinohydrazide** in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.
- **Addition of Aldehyde:** Add 1.0-1.2 equivalents of the desired substituted aromatic aldehyde to the solution.
- **Catalysis:** Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.
- **Reaction:** Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Isolation:** After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate out of the solution.
- **Purification:** Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted aldehyde, and then dry it under a vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.

- Characterization: Confirm the structure of the final compound using spectroscopic methods such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and HRMS.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The principle is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells (e.g., HGC-27, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO_2 atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48 or 72 hours under the same conditions.
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to metabolize the MTT.
- Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
- Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship studies of **2-methoxynicotinohydrazide** derivatives reveal clear and actionable insights for drug design. For antifungal applications, the formation of a hydrazone with a terminal phenyl ring bearing electron-withdrawing groups is a highly effective strategy.^[5] For anticancer activity, extending the core structure with a large bicyclic aromatic group and incorporating a thiosemicarbazide linker with a para-halogenated phenyl ring yields potent cytotoxic agents.^[7]

The path forward is rich with possibilities. Future research should focus on:

- **Expanding the Diversity of R2 Substituents:** Exploring a wider range of heterocyclic and polycyclic aromatic groups could lead to the discovery of compounds with improved potency and novel mechanisms of action.
- **Target Identification and Validation:** While some targets like SDH and Nur77 have been proposed, further biochemical and molecular docking studies are necessary to confirm the precise molecular targets and binding modes for these derivatives.^{[4][7]}
- **Pharmacokinetic Profiling:** Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they have the potential to become viable drug candidates.
- **In Vivo Efficacy:** The most potent and selective compounds should be advanced to in vivo animal models to validate their therapeutic efficacy and assess their safety profiles.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to rationally design and synthesize the next generation of **2-methoxynicotinohydrazide**-based therapeutics to address pressing needs in infectious diseases and oncology.

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